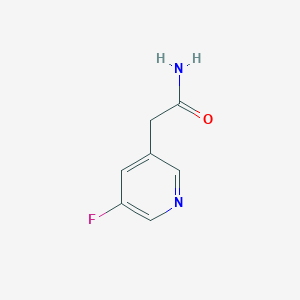

3-Pyridineacetamide, 5-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyridineacetamide, also known as 2-(pyridin-3-yl)acetamide, is a compound with the molecular formula C7H8N2O . It appears as white to pale cream crystals or powder . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Pyridineacetamide, 5-fluoro-, often involves the use of intermediates. For instance, 6-chloro-2-fluoro-3-pyridineacetamide is used as an intermediate in most syntheses . The synthesis process involves several steps, including intramolecular aldol reactions and nucleophilic aromatic substitutions .Chemical Reactions Analysis

Fluoropyridines, including 3-Pyridineacetamide, 5-fluoro-, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

3-Pyridineacetamide, 5-fluoro-, a chemical compound with significant relevance in scientific research, plays a pivotal role in various domains of medicinal chemistry and drug discovery. This section elaborates on its applications, steering clear of aspects related to drug dosage, use, and side effects.

Applications in Cancer Research

3-Pyridineacetamide, 5-fluoro-, and its derivatives have been extensively investigated for their anticancer properties. For instance, 5-Fluorouracil, a closely related compound, continues to be a cornerstone in the treatment of various cancers, including colon, breast, and skin cancers. Its mechanism, though not fully understood, involves the inhibition of thymidylate synthase, interfering with DNA synthesis and function (Diasio & Harris, 1989). Another study highlights the development of dual inhibitors for PI3Kα and mTOR, indicating the compound's utility in targeting pathways relevant to cancer progression (Stec et al., 2011).

Ophthalmic Applications

The anti-proliferative effects of fluoropyrimidines, like 5-Fluorouracil, have found applications in ophthalmology, particularly in surgeries to reduce scarring and improve outcomes in glaucoma filtering surgeries and pterygium surgery (Abraham et al., 2012).

Radiolabeling and Imaging

3-Pyridineacetamide, 5-fluoro- derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. For instance, [18F]FPEB, a radiotracer, demonstrates high affinity for the metabotropic glutamate subtype 5 receptor (mGluR5), showing promise for PET imaging in neurodegenerative disorders (Lim et al., 2014).

Antiproliferative Activity

Synthetic endeavors have led to the creation of pyridine linked thiazole derivatives with notable antiproliferative activity. Such compounds have shown efficacy against various cancer cell lines, indicating the potential for further development as cancer therapeutics (Alqahtani & Bayazeed, 2020).

Safety And Hazards

3-Pyridineacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(5-fluoropyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHICZJEMGDKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridineacetamide, 5-fluoro- | |

CAS RN |

39891-23-1 |

Source

|

| Record name | 2-(5-fluoropyridin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)

![Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2692146.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2692157.png)

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)